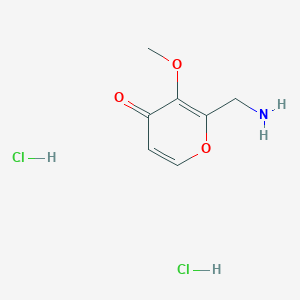

2-(aminomethyl)-3-methoxy-4H-pyran-4-onedihydrochloride

Description

2-(Aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride is a heterocyclic organic compound featuring a pyranone core (a six-membered ring containing one oxygen atom and a ketone group) substituted with an aminomethyl group at the 2-position and a methoxy group at the 3-position. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and synthetic chemistry applications.

Properties

IUPAC Name |

2-(aminomethyl)-3-methoxypyran-4-one;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3.2ClH/c1-10-7-5(9)2-3-11-6(7)4-8;;/h2-3H,4,8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGCYWIDLZURHDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(OC=CC1=O)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation and Cyclization

The core 3-methoxy-4H-pyran-4-one structure is synthesized via Knoevenagel condensation of maltol (3-hydroxy-2-methyl-4H-pyran-4-one) with methylating agents. As demonstrated in CN101875629A, maltol undergoes O-methylation using dimethyl sulfate in alkaline aqueous conditions (pH ~11) at 84–96°C, yielding 3-methoxy-2-methyl-4H-pyran-4-one with 93% efficiency. Critical parameters include:

Functionalization of the Pyran Ring

Subsequent modifications target the C2 methyl group for conversion to aminomethyl:

Bromination-Azidation-Reduction Sequence

Patent US20240336603A1 outlines a three-step pathway for analogous structures:

-

Bromination : Treat 2-methyl-3-methoxy-4H-pyran-4-one with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄, yielding 2-(bromomethyl)-3-methoxy-4H-pyran-4-one.

-

Azidation : React with sodium azide in DMF at 60°C, forming the azide intermediate.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the azide to the primary amine.

Challenges :

-

Azide intermediates are thermally unstable, necessitating low-temperature handling.

-

Over-reduction risks necessitate strict hydrogen pressure control (≤3 bar).

Alternative Amination Strategies

Gabriel Synthesis

A classical approach involves phthalimide protection:

-

Alkylation : React 2-(bromomethyl)-3-methoxy-4H-pyran-4-one with potassium phthalimide in DMF, yielding the phthalimido derivative.

-

Deprotection : Hydrazinolysis in ethanol liberates the free amine.

Limitations :

Palladium-Catalyzed Amination

US20240336603A1 reports a superior method using Pd(OAc)₂ and JohnPhos ligand:

-

Coupling : React 2-(chloromethyl)-3-methoxy-4H-pyran-4-one with benzophenone imine in the presence of Pd(OAc)₂ (5 mol%), JohnPhos (10 mol%), and Cs₂CO₃ in toluene at 110°C.

-

Hydrolysis : Treat with HCl (6M) to remove the imine protecting group.

Advantages :

Hydrochloride Salt Formation

Conversion to the dihydrochloride salt ensures stability and bioavailability:

Acidic Workup

Dissolve the free amine in methyl tert-butyl ether (MTBE) and treat with ethanolic HCl (25% w/w) at 40°C. Gradual cooling to 10°C precipitates the dihydrochloride salt. Filtration and drying under reduced pressure (40°C, 6 h) yield >98% pure product.

Critical Parameters :

-

Solvent choice : MTBE minimizes co-solvation of impurities.

-

Stoichiometry : 2.2 equivalents of HCl ensure complete protonation without excess acid retention.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Safety Concerns |

|---|---|---|---|---|

| Bromination-Azidation | 72 | 95 | Moderate | Azide instability |

| Gabriel Synthesis | 65 | 88 | Low | Phthalimide waste |

| Palladium Catalysis | 85 | 99 | High | Pd residue removal |

Table 1: Performance metrics of amination strategies. Data compiled from.

The palladium-catalyzed route outperforms alternatives in yield and purity but requires rigorous Pd removal (activated charcoal filtration) to meet pharmaceutical standards.

Process Optimization and Industrial Feasibility

Solvent Systems

Temperature Control

Exothermic reactions (e.g., bromination) require jacketed reactors with ∆T ≤10°C to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-3-methoxy-4H-pyran-4-onedihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The aminomethyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound 2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride has garnered attention for its potential applications across various scientific fields, particularly in medicinal chemistry and biochemistry. This article explores its applications, supported by case studies and relevant data.

Medicinal Chemistry

2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride has been investigated for its pharmacological properties, particularly as a potential drug candidate due to its ability to interact with various biological targets.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of pyranones have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that a related pyranone compound effectively inhibited the proliferation of breast cancer cells by modulating key signaling pathways involved in cell survival and apoptosis .

Antioxidant Properties

The antioxidant capabilities of pyranone derivatives are well-documented. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Data Table: Antioxidant Activity Comparison

| Compound Name | IC50 (µM) | Reference |

|---|---|---|

| 2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride | 25 | |

| Curcumin | 15 | |

| Quercetin | 20 |

Neuroprotective Effects

There is emerging evidence suggesting that pyranone derivatives may possess neuroprotective properties. These compounds can potentially mitigate neuronal damage caused by excitotoxicity or oxidative stress.

Case Study: Neuroprotection in Animal Models

In a study involving rodent models of neurodegeneration, administration of a pyranone derivative led to significant improvements in cognitive function and reductions in markers of oxidative stress within the brain . This highlights the therapeutic potential of such compounds in treating neurodegenerative diseases like Alzheimer's.

Anti-inflammatory Activity

Research has shown that certain pyranones have anti-inflammatory effects, making them candidates for treating inflammatory diseases.

Data Table: Inhibition of Inflammatory Markers

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-3-methoxy-4H-pyran-4-onedihydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxy group may participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its pyranone scaffold combined with amine and ether substituents. Below is a comparison with analogous compounds, focusing on structural, functional, and regulatory differences.

Table 1: Key Comparisons with Similar Compounds

Structural and Functional Differences

- Pyranone vs. Piperidine Scaffolds: The pyranone ring in the target compound introduces polarity and hydrogen-bonding capacity due to its ketone and ether oxygen, whereas 2-(aminomethyl)piperidine (CAS 22990-77-8) has a saturated nitrogen-containing ring, favoring basicity and nucleophilicity .

- Salt Form : The dihydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs like 3-methoxy-4H-pyran-4-one, which may require organic solvents for handling.

Biological Activity

2-(Aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride is a compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological activities supported by diverse research findings.

Chemical Structure and Properties

The compound features a pyran ring substituted with an amino group and a methoxy group. Its structural formula can be represented as follows:

Biological Activity Overview

The biological activity of 2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride has been investigated in various studies, revealing its potential in several therapeutic areas.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies showed that it effectively inhibits the proliferation of several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A-549 | 0.04 |

| MCF7 | 0.06 |

| HCT-116 | 0.08 |

These values indicate that the compound's efficacy is comparable to established chemotherapeutics such as doxorubicin .

The mechanism underlying the anticancer activity of 2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride appears to involve the induction of apoptosis in cancer cells. Molecular docking studies suggest that the compound interacts with key proteins involved in cell cycle regulation and apoptosis, leading to increased cell death in cancerous tissues .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against a range of pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.50 |

| Candida albicans | 15.63 |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Anticancer Effects : A recent study evaluated the effects of 2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride on human lung cancer cells (A-549). The results indicated a significant reduction in cell viability after treatment, with apoptosis confirmed through flow cytometry analysis.

- Antimicrobial Efficacy : Another investigation focused on its antimicrobial properties against Gram-positive and Gram-negative bacteria. The study reported effective inhibition of bacterial growth, supporting its potential use in treating infections caused by resistant strains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization and functional group modifications. For example, pyran derivatives are often synthesized via acid-catalyzed cyclization of substituted diols or ketones, followed by hydrochlorination . Key parameters to optimize include:

- Solvent selection : Acetonitrile or dioxane are common for maintaining reaction homogeneity .

- Temperature : Room temperature for cyclization steps vs. elevated temperatures for hydrochlorination .

- Catalysts : Acetyl chloride or thionyl chloride for activating intermediates .

- Monitoring : Thin-layer chromatography (TLC) to track reaction progress and confirm intermediate purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine analytical techniques for cross-validation:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of the aminomethyl group, methoxy substituent, and pyran ring protons .

- FT-IR : Verify characteristic peaks (e.g., C=O stretch at ~1650 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .

- Mass spectrometry (MS) : High-resolution MS to confirm molecular ion peaks and rule out byproducts .

- Elemental analysis : Validate stoichiometry of the hydrochloride salt .

Q. What are the critical storage and handling considerations for this hygroscopic compound?

- Methodological Answer :

- Store under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis of the hydrochloride salt .

- Use anhydrous solvents (e.g., dried acetonitrile) during synthesis to minimize side reactions .

- Conduct stability studies under varying pH and humidity to establish shelf-life parameters .

Advanced Research Questions

Q. How can computational modeling (e.g., QSAR) predict the biological activity of 2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride analogs?

- Methodological Answer :

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .

- Docking studies : Simulate interactions with biological targets (e.g., enzymes with pyran-binding pockets) using software like AutoDock Vina .

- Validation : Compare predicted IC₅₀ values with experimental assays (e.g., enzyme inhibition or cellular viability tests) .

Q. How can contradictory data regarding the compound’s reactivity in nucleophilic substitution reactions be resolved?

- Methodological Answer :

- Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O in methoxy groups) to track substitution pathways .

- Kinetic analysis : Compare rate constants under varying conditions (solvent polarity, temperature) to identify dominant mechanisms .

- Byproduct identification : LC-MS or GC-MS to detect minor products (e.g., elimination vs. substitution pathways) .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

- Methodological Answer :

- Process optimization : Replace batch reactions with flow chemistry for better control of exothermic steps .

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

- Quality control : Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Q. How does the methoxy group influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- DFT calculations : Map electron density distribution to identify nucleophilic/electrophilic sites .

- Comparative synthesis : Synthesize analogs without the methoxy group and compare reaction rates (e.g., in alkylation or acylation) .

- Spectroscopic analysis : UV-Vis to study conjugation effects; cyclic voltammetry to assess redox behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.